N-(3-chlorophenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide
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Overview
Description
N-(3-chlorophenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide: is a synthetic organic compound characterized by the presence of a chlorophenyl group and a dioxopyrrolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide typically involves the reaction of 3-chlorobenzoyl chloride with 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: N-(3-chlorophenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: N-(3-chlorophenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the design of inhibitors or modulators of specific biological targets.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
- N-(4-chlorophenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide
- N-(3-bromophenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide
- N-(3-chlorophenyl)-3-(2,5-dioxopyrrolidin-1-yl)butanamide
Comparison: N-(3-chlorophenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide is unique due to the specific positioning of the chlorophenyl group and the dioxopyrrolidinyl moiety. This structural arrangement imparts distinct chemical and biological properties, differentiating it from similar compounds. For instance, the presence of the chlorine atom at the 3-position of the phenyl ring can influence the compound’s reactivity and binding affinity compared to its analogs with different substituents or positions.
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c14-9-2-1-3-10(8-9)15-11(17)6-7-16-12(18)4-5-13(16)19/h1-3,8H,4-7H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RASOTQJITOYRLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCC(=O)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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